N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide
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Overview
Description
OM-1700 is a synthetic organic compound known for its potent inhibition of tankyrase enzymes, specifically tankyrase 1 and tankyrase 2. These enzymes play a crucial role in various cellular processes, including the regulation of the WNT/β-catenin signaling pathway and the Hippo signaling pathway . OM-1700 has shown promise in preclinical studies for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of OM-1700 involves a systematic structure-guided lead optimization approach. The central 1,2,4-triazole template and trans-cyclobutyl linker of the lead compound are retained, while side-group moieties are altered by introducing different building blocks .
Chemical Reactions Analysis
OM-1700 undergoes various chemical reactions, including:
Oxidation: OM-1700 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within OM-1700, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OM-1700 has a wide range of scientific research applications:
Chemistry: OM-1700 serves as a valuable tool for studying the inhibition of tankyrase enzymes and their role in cellular processes.
Mechanism of Action
OM-1700 exerts its effects by inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. These enzymes are involved in the poly-ADP-ribosylation of target proteins, which regulates their stability and interactions . By inhibiting tankyrase activity, OM-1700 stabilizes proteins like AXIN1 and AXIN2, leading to the inhibition of the WNT/β-catenin signaling pathway. This results in reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
OM-1700 is part of a series of 1,2,4-triazole-based tankyrase inhibitors. Similar compounds include:
OM-153: Another potent tankyrase inhibitor with a similar structure but different side-group modifications.
OM-1700 stands out due to its favorable ADME profile, high specificity, and potency in inhibiting tankyrase enzymes, making it a promising candidate for further development .
Properties
Molecular Formula |
C25H23FN6O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H23FN6O2/c1-2-34-18-10-11-20(28-15-18)24-31-30-23(32(24)22-9-4-3-7-19(22)26)16-13-17(14-16)29-25(33)21-8-5-6-12-27-21/h3-12,15-17H,2,13-14H2,1H3,(H,29,33) |
InChI Key |
ZBRBBDJXHBEGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
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